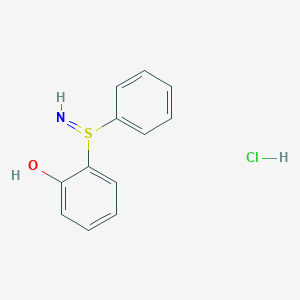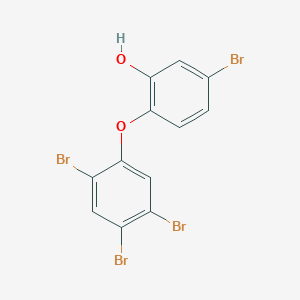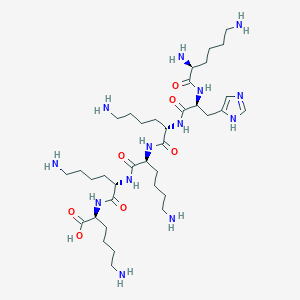
2-Methyl-3-(1-nitroheptan-2-YL)-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-3-(1-nitroheptan-2-YL)-1H-indole is an organic compound belonging to the indole family. Indoles are heterocyclic compounds with a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This particular compound features a nitro group and a heptane chain, making it a unique derivative of indole.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(1-nitroheptan-2-YL)-1H-indole can be achieved through various synthetic routes. One common method involves the conjugate addition of Grignard reagents to (2-nitroalkenyl)indoles, followed by Brønsted acid-assisted spirocyclization . This one-pot procedure is highly efficient and diastereomerically selective.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-3-(1-nitroheptan-2-YL)-1H-indole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The indole ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens and sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-Methyl-3-(1-aminoheptan-2-YL)-1H-indole.
Aplicaciones Científicas De Investigación
2-Methyl-3-(1-nitroheptan-2-YL)-1H-indole has various applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Methyl-3-(1-nitroheptan-2-YL)-1H-indole involves its interaction with molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components. The indole ring structure allows it to interact with various enzymes and receptors, influencing biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-3-(1-nitroheptan-2-YL)-1H-indole: shares similarities with other indole derivatives such as 2-Methyl-3-(1-nitrohexan-2-YL)-1H-indole and 2-Methyl-3-(1-nitrooctan-2-YL)-1H-indole.
Imidazo[1,2-a]pyridines: These compounds also feature a fused bicyclic structure and are recognized for their wide range of applications in medicinal chemistry.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its nitro group and heptane chain make it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
820233-03-2 |
|---|---|
Fórmula molecular |
C16H22N2O2 |
Peso molecular |
274.36 g/mol |
Nombre IUPAC |
2-methyl-3-(1-nitroheptan-2-yl)-1H-indole |
InChI |
InChI=1S/C16H22N2O2/c1-3-4-5-8-13(11-18(19)20)16-12(2)17-15-10-7-6-9-14(15)16/h6-7,9-10,13,17H,3-5,8,11H2,1-2H3 |
Clave InChI |
KQBACCGJHAVMAO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(C[N+](=O)[O-])C1=C(NC2=CC=CC=C21)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(Methylsulfanyl)phenyl]piperidin-4-one](/img/structure/B14206763.png)

![(10S)-N-[(4-Fluorophenyl)methyl]-3-hydroxy-10-(methylamino)-4-oxo-4,6,7,8,9,10-hexahydropyrimido[1,2-a]azepine-2-carboxamide](/img/structure/B14206769.png)
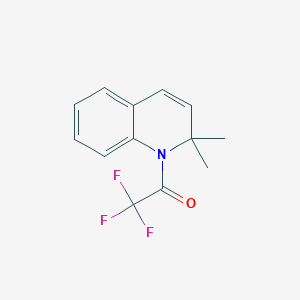
![Bis({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)(dioctyl)stannane](/img/structure/B14206798.png)
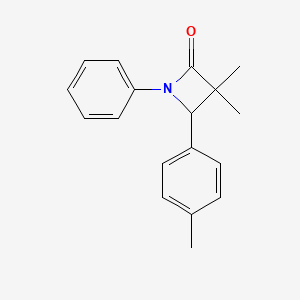
![3-[4-(2-Methylacryloyl)phenyl]propanoic acid](/img/structure/B14206809.png)
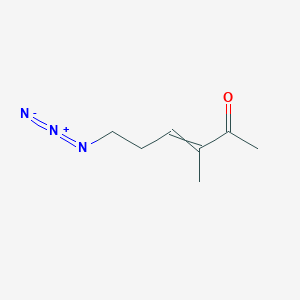
![1,2-Acenaphthylenediamine, N,N'-bis[2,6-bis(1-methylethyl)phenyl]-](/img/structure/B14206826.png)
![N-{2-[(2-Phenyl-4,5-dihydro-1,3-thiazol-4-yl)sulfanyl]ethyl}acetamide](/img/structure/B14206831.png)

